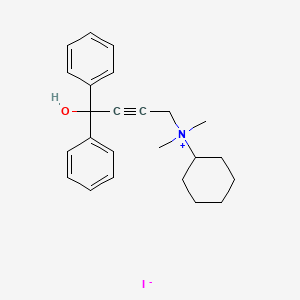
Cyclohexyl-(4-hydroxy-4,4-diphenylbut-2-ynyl)-dimethylazanium;iodide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Cyclohexyl-(4-hydroxy-4,4-diphenylbut-2-ynyl)-dimethylazanium;iodide is a chemical compound that has garnered attention in scientific research due to its unique structure and potential applications. This compound is characterized by its cyclohexyl group, a hydroxyl group attached to a diphenylbut-2-ynyl moiety, and a dimethylazanium group paired with an iodide ion.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Cyclohexyl-(4-hydroxy-4,4-diphenylbut-2-ynyl)-dimethylazanium;iodide typically involves multi-step organic reactions. The initial step often includes the formation of the diphenylbut-2-ynyl backbone through a series of coupling reactions. This is followed by the introduction of the hydroxyl group and the cyclohexyl group under controlled conditions. The final step involves the quaternization of the nitrogen atom with dimethyl groups and the addition of the iodide ion to form the final product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving automated reactors and stringent quality control measures to ensure consistency.
Chemical Reactions Analysis
Types of Reactions
Cyclohexyl-(4-hydroxy-4,4-diphenylbut-2-ynyl)-dimethylazanium;iodide can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form ketones or aldehydes.
Reduction: The compound can be reduced to form alcohols or amines.
Substitution: The iodide ion can be substituted with other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.
Substitution: Nucleophiles like sodium azide (NaN₃) or potassium cyanide (KCN) can be used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones, while reduction may produce alcohols.
Scientific Research Applications
Cyclohexyl-(4-hydroxy-4,4-diphenylbut-2-ynyl)-dimethylazanium;iodide has several scientific research applications:
Chemistry: Used as a reagent in organic synthesis and catalysis.
Biology: Investigated for its potential as a biochemical probe.
Medicine: Explored for its therapeutic potential in treating various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of Cyclohexyl-(4-hydroxy-4,4-diphenylbut-2-ynyl)-dimethylazanium;iodide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and triggering downstream effects. The exact pathways involved depend on the specific application and target.
Comparison with Similar Compounds
Similar Compounds
- 1-(4-Hydroxy-4,4-diphenylbut-2-ynyl)pyrrolidinium dihydrogen phosphate
- 1-(4-Hydroxy-4,4-diphenylbut-2-ynyl)pyrrolidinium dihydrogen phosphate
Uniqueness
Cyclohexyl-(4-hydroxy-4,4-diphenylbut-2-ynyl)-dimethylazanium;iodide is unique due to its specific structural features, such as the cyclohexyl group and the dimethylazanium moiety. These features confer distinct chemical properties and reactivity, making it valuable for various applications.
Properties
IUPAC Name |
cyclohexyl-(4-hydroxy-4,4-diphenylbut-2-ynyl)-dimethylazanium;iodide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H30NO.HI/c1-25(2,23-17-10-5-11-18-23)20-12-19-24(26,21-13-6-3-7-14-21)22-15-8-4-9-16-22;/h3-4,6-9,13-16,23,26H,5,10-11,17-18,20H2,1-2H3;1H/q+1;/p-1 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BMRLNKJEEGUZAM-UHFFFAOYSA-M |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C[N+](C)(CC#CC(C1=CC=CC=C1)(C2=CC=CC=C2)O)C3CCCCC3.[I-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H30INO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
475.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.














